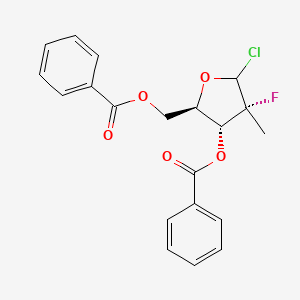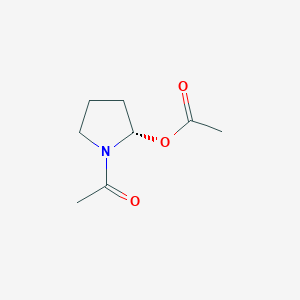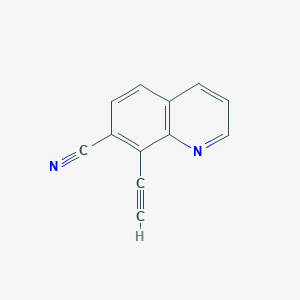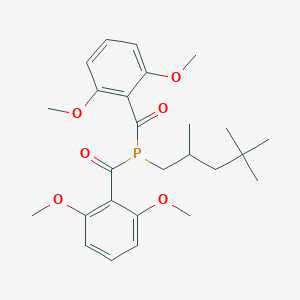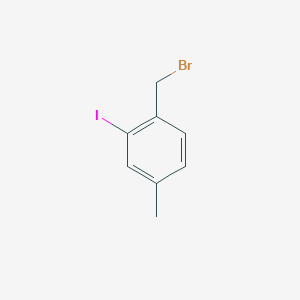
2-Iodo-4-methylbenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-iodo-4-methylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an iodine atom at the second position, and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of a methyl-substituted benzene derivative. One common method involves the bromination of 2-iodo-4-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) at reflux temperature . The reaction proceeds through a free radical mechanism, resulting in the formation of the desired bromomethyl compound.
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-2-iodo-4-methylbenzene typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2-iodo-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution Reactions: The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives, while reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator.
Carbon Tetrachloride (CCl4): Solvent for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions involving the iodine atom.
Major Products Formed:
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.
Oxidized Products: Such as benzaldehyde and benzoic acid derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-iodo-4-methylbenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-iodo-4-methylbenzene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, while the iodine atom facilitates electrophilic aromatic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and research .
Comparación Con Compuestos Similares
1-(Bromomethyl)-2-iodobenzene: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.
1-(Bromomethyl)-4-methylbenzene: Lacks the iodine atom, affecting its ability to undergo electrophilic aromatic substitution reactions.
2-Bromo-4-methylbenzyl Alcohol: A precursor in the synthesis of 1-(Bromomethyl)-2-iodo-4-methylbenzene.
Uniqueness: 1-(Bromomethyl)-2-iodo-4-methylbenzene is unique due to the presence of both bromomethyl and iodine substituents on the benzene ring. This combination allows for a wide range of chemical reactions and functionalizations, making it a valuable compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C8H8BrI |
|---|---|
Peso molecular |
310.96 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |
Clave InChI |
YLEFDXYJNMKYBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CBr)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


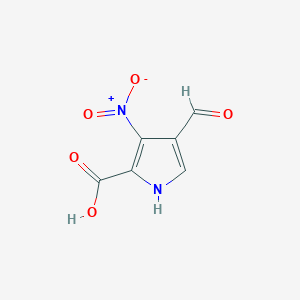
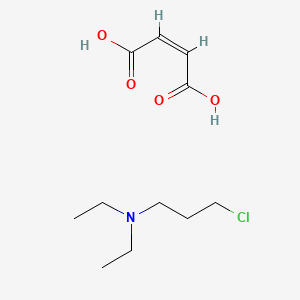

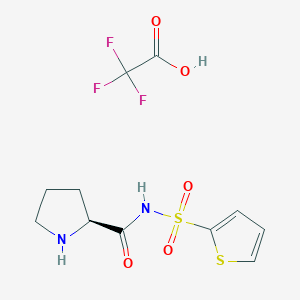
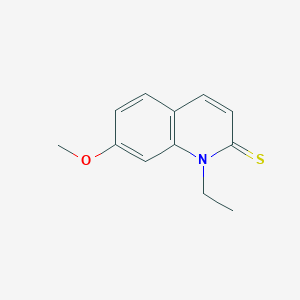
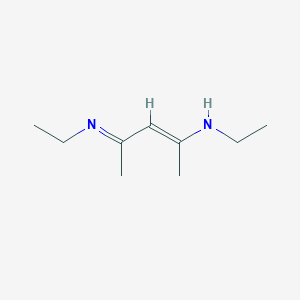
![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
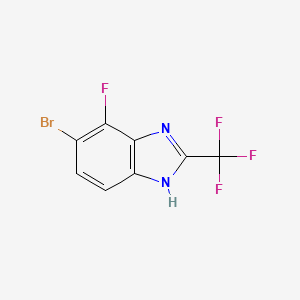
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
